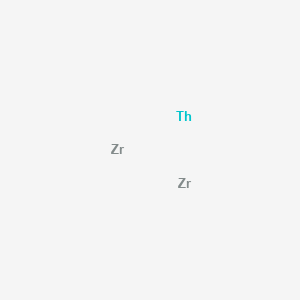
Thorium;zirconium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thorium and zirconium are both elements that have significant roles in various scientific and industrial applications. Thorium is a naturally occurring radioactive element, while zirconium is known for its corrosion resistance and high melting point. When combined, thorium and zirconium form compounds that exhibit unique properties, making them valuable in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of thorium and zirconium compounds often involves the reaction of metal tetrahalides with alcohols under controlled conditions. For example, thorium tetrachloride and zirconium tetrachloride can react with isopropyl alcohol to form metal tetra-isopropoxides. This reaction typically occurs under alkaline conditions and at controlled temperatures to ensure high yields .
Industrial Production Methods: Industrial production of thorium and zirconium compounds involves mining and processing of their respective ores. Zirconium is primarily obtained from zircon sands, while thorium is extracted from minerals such as monazite and bastnaesite. The extracted metals are then processed to form various compounds, including oxides, halides, and alkoxides .
Chemical Reactions Analysis
Types of Reactions: Thorium and zirconium compounds undergo various chemical reactions, including oxidation, reduction, and substitution. For instance, zirconium can react with oxygen at high temperatures to form zirconium dioxide. Thorium, on the other hand, can form thorium dioxide when exposed to oxygen .
Common Reagents and Conditions: Common reagents used in the reactions of thorium and zirconium compounds include halides, alcohols, and acids. For example, zirconium tetrachloride reacts with isopropyl alcohol to form zirconium tetra-isopropoxide. Similarly, thorium tetrachloride can react with hydrochloric acid to form thorium chloride .
Major Products Formed: The major products formed from the reactions of thorium and zirconium compounds include oxides, halides, and alkoxides. For example, the reaction of zirconium with oxygen forms zirconium dioxide, while the reaction of thorium with hydrochloric acid forms thorium chloride .
Scientific Research Applications
Thorium and zirconium compounds have numerous scientific research applications. In chemistry, they are used as catalysts and in the synthesis of advanced materials. In biology and medicine, thorium compounds are used as radiographic contrast agents, while zirconium compounds are used in dental and orthopedic implants due to their biocompatibility .
In industry, thorium and zirconium compounds are used in the production of high-temperature ceramics, nuclear reactors, and aerospace alloys. Zirconium’s corrosion resistance makes it valuable in chemical engineering, while thorium’s radioactive properties make it useful in nuclear energy production .
Mechanism of Action
The mechanism of action of thorium and zirconium compounds involves their interaction with molecular targets and pathways. Thorium compounds, due to their radioactive nature, can emit alpha particles that interact with biological tissues, making them useful in radiographic imaging. Zirconium compounds, on the other hand, interact with biological tissues through their biocompatibility, making them suitable for medical implants .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to thorium and zirconium include hafnium and uranium compounds. Hafnium, like zirconium, is known for its corrosion resistance and high melting point. Uranium, like thorium, is a radioactive element used in nuclear energy production .
Uniqueness: Thorium and zirconium compounds are unique due to their combination of properties. Thorium’s radioactive nature and zirconium’s corrosion resistance make their compounds valuable in a wide range of applications. Additionally, the ability of zirconium to form stable oxides and halides adds to its versatility in industrial and scientific applications .
Properties
CAS No. |
105173-16-8 |
|---|---|
Molecular Formula |
ThZr2 |
Molecular Weight |
414.49 g/mol |
IUPAC Name |
thorium;zirconium |
InChI |
InChI=1S/Th.2Zr |
InChI Key |
RHNSUXSGEMQMGK-UHFFFAOYSA-N |
Canonical SMILES |
[Zr].[Zr].[Th] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



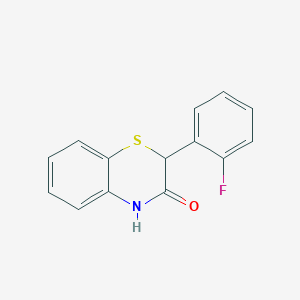

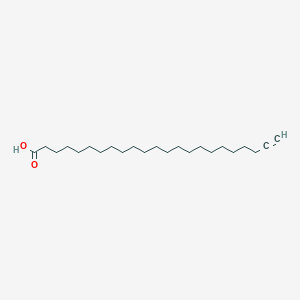

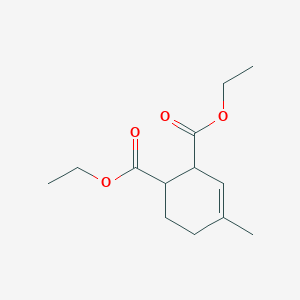
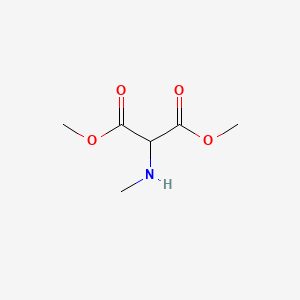
![2-[Butyl(methyl)amino]-3,5,6-trichlorocyclohexa-2,5-diene-1,4-dione](/img/structure/B14325147.png)

![Propanedinitrile, [2,6-bis[bis(methylthio)methylene]cyclohexylidene]-](/img/structure/B14325157.png)
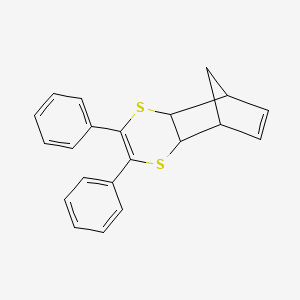
![4-[(2-Fluoro-6-hydroxyphenyl)(hydroxy)methylidene]oxolane-2,3-dione](/img/structure/B14325175.png)
![Benzamide, N-[2-(ethylthio)-6-benzothiazolyl]-](/img/structure/B14325188.png)

